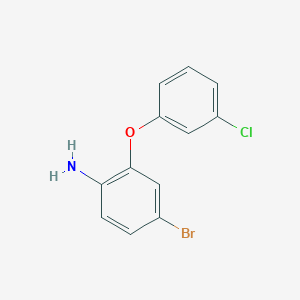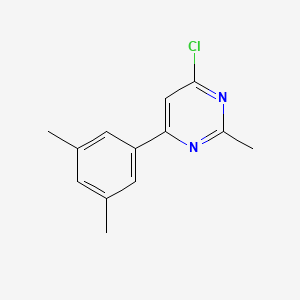
4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is C12H11ClN2 . The molecular weight is 218.68 .Chemical Reactions Analysis
While the specific chemical reactions involving 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine are not well-documented, similar compounds are known to undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine are not well-documented in the literature .Applications De Recherche Scientifique
Medicinal Chemistry: Antihypertensive Agents
4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine: has potential applications in the synthesis of antihypertensive agents. Pyrimidine derivatives, such as those based on nifedipine-like structures, have been designed and synthesized, showing promise in lowering mean arterial blood pressure . These compounds can act as calcium channel blockers, providing a pathway for the development of new cardiovascular drugs.
Material Science: Metal Complexing Agents
In material science, pyrimidine derivatives can serve as metal complexing agents. The structural properties of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine may allow it to bind with metal ions, which could be useful in creating new materials with specific electronic or magnetic properties .
Industrial Applications: Chemical Synthesis
The compound’s robust structure makes it suitable for use in industrial chemical synthesis. It can be utilized as a building block for more complex molecules, potentially serving as an intermediate in the production of various industrial chemicals .
Therapeutic Research: Anti-inflammatory and Anticancer Properties
Thiophene derivatives, which share a similar heterocyclic structure with pyrimidine, have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory and anticancer activities . By extension, 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine could be investigated for similar pharmacological activities.
Organic Synthesis: Building Blocks for Drug Development
This compound can be a valuable building block in organic synthesis, particularly in the development of new drug molecules. Its stability and reactivity make it an excellent candidate for creating a combinatorial library to search for lead molecules in drug discovery .
Research Studies: Protodeboronation Reactions
Recent studies have explored the protodeboronation of boronic esters, which is a key step in many synthetic pathways4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine could potentially be used in such reactions to create new compounds or as part of a formal total synthesis of complex organic molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-8-4-9(2)6-11(5-8)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRVCWOJDVZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
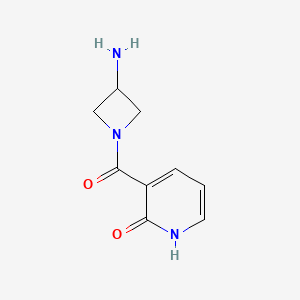
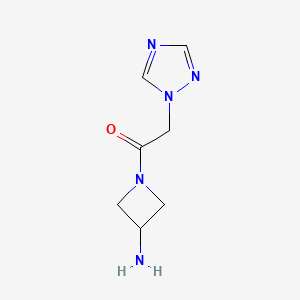
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)


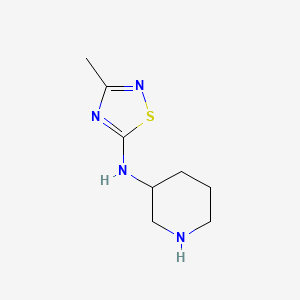
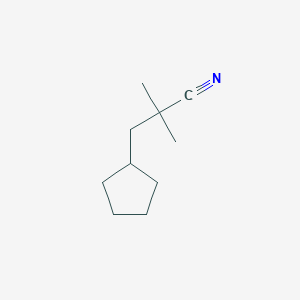

![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

